N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that combines a pyrazole ring with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chromene moiety. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and the desired scale of production. Optimization of reaction conditions, including temperature, pressure, and the use of catalysts, is crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can result in various halogenated compounds.
Scientific Research Applications
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-3-methoxybenzenesulphonamide
- N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-tert-butylbenzenesulphonamide
- N-(1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-yl)-4-chlorobenzenesulphonamide
Uniqueness
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-2-oxo-2H-chromene-3-carboxamide is unique due to its specific combination of a pyrazole ring and a chromene structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to interact with multiple molecular targets and undergo diverse chemical reactions further enhances its versatility and potential for scientific research.
Properties
Molecular Formula |
C21H17N3O4 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C21H17N3O4/c1-27-16-8-6-14(7-9-16)13-24-19(10-11-22-24)23-20(25)17-12-15-4-2-3-5-18(15)28-21(17)26/h2-12H,13H2,1H3,(H,23,25) |
InChI Key |
WZRPGPQEYBAZSU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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